

Chemical structure and IUPAC name of Ethyl 3-cyclohexyl-3-oxopropanoate

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Compound of Interest

Compound Name: *Ethyl 3-cyclohexyl-3-oxopropanoate*

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An In-Depth Technical Guide to **Ethyl 3-cyclohexyl-3-oxopropanoate**: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of **Ethyl 3-cyclohexyl-3-oxopropanoate**, a versatile β -keto ester that serves as a crucial intermediate in advanced organic synthesis. We will delve into its chemical structure, nomenclature, and key physicochemical properties. The core of this document is a detailed exploration of a robust synthetic protocol, including a mechanistic breakdown and practical, field-proven insights into the experimental choices. Furthermore, we examine the compound's chemical reactivity, focusing on its utility as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Chemical Identity and Molecular Structure

Ethyl 3-cyclohexyl-3-oxopropanoate is a β -keto ester characterized by a cyclohexyl ring attached to a carbonyl group, which is in a β -position relative to an ethyl ester functionality. This arrangement imparts unique reactivity that makes it a valuable precursor in various synthetic pathways.

IUPAC Nomenclature and Identifiers

- IUPAC Name: **ethyl 3-cyclohexyl-3-oxopropanoate**[\[1\]](#)
- CAS Number: 15971-92-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₁H₁₈O₃[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexyl-3-oxo-propionate, ethyl beta-oxocyclohexanepropionate[\[1\]](#)

Molecular Structure

The structure consists of a central three-carbon propanoate chain. The carbon at position 3 (C3) is part of a ketone, bonded to a cyclohexyl group. The carbon at position 1 (C1) is part of an ethyl ester. The carbon at position 2 (C2), situated between two carbonyl groups, is known as an active methylene group, which is the primary center of reactivity.

Caption: 2D Chemical Structure of **Ethyl 3-cyclohexyl-3-oxopropanoate**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The properties of **Ethyl 3-cyclohexyl-3-oxopropanoate** are summarized below.

Property	Value	Source
Molecular Weight	198.26 g/mol	[1] [2]
Appearance	Clear liquid	[4]
Density	1.039 g/cm ³ (Predicted)	[4]
Boiling Point	165 °C at 20 mmHg	[4]
Storage Conditions	Room temperature, under inert atmosphere	[2] [4] [5]

Synthesis and Mechanistic Insights

The synthesis of β -keto esters like **Ethyl 3-cyclohexyl-3-oxopropanoate** is a cornerstone of organic chemistry. A highly reliable and scalable method is the Claisen condensation, which involves the acylation of an ester enolate.

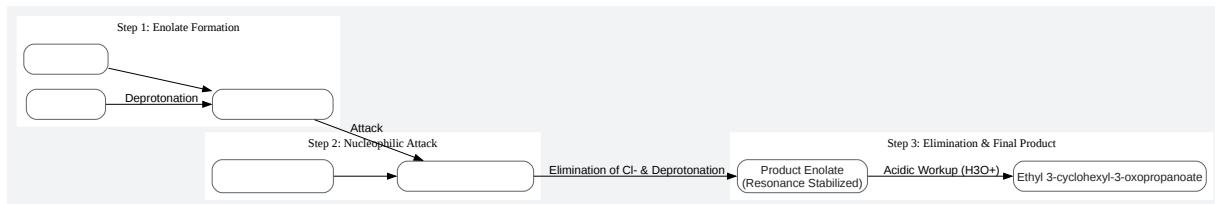
Retrosynthetic Analysis & Strategy

The most logical disconnection for this target molecule is at the C2-C3 bond. This bond can be formed by the reaction of an ethyl acetate enolate (the nucleophile) with a cyclohexanecarbonyl derivative (the electrophile), such as cyclohexanecarbonyl chloride. This approach is chosen for its high efficiency, use of readily available starting materials, and proven reliability for constructing β -dicarbonyl systems.

Reaction Mechanism: Acylation of Ethyl Acetate

The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and a final acid-base reaction.

- **Enolate Formation:** A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α -carbon of ethyl acetate. This step is an equilibrium, but the subsequent step drives the reaction forward.
- **Nucleophilic Attack:** The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.
- **Tetrahedral Intermediate & Elimination:** A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion as a leaving group to form the β -keto ester.
- **Deprotonation:** The product, **Ethyl 3-cyclohexyl-3-oxopropanoate**, has a highly acidic active methylene proton ($\text{pK}_a \approx 11$). The ethoxide base present in the reaction mixture rapidly deprotonates the product to form a resonance-stabilized enolate. This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction sequence. An acidic workup is then required to re-protonate this enolate and yield the final neutral product.



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Caption: Mechanism of the Claisen condensation for synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the laboratory synthesis of **Ethyl 3-cyclohexyl-3-oxopropanoate**.

Materials and Reagents

- Sodium metal
- Absolute Ethanol (anhydrous)
- Ethyl acetate (anhydrous)
- Cyclohexanecarbonyl chloride
- Diethyl ether (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Safety Precautions

- GHS Hazards: The target compound is harmful if swallowed or inhaled and causes skin and eye irritation.[\[1\]](#)
- Handling: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, gloves) is mandatory. Sodium metal reacts violently with water; handle with extreme care.

Step-by-Step Procedure

- Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. This in-situ preparation ensures a fresh, highly reactive base.
- Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (2.0 eq) dropwise while maintaining the temperature at 0-5 °C. The excess ethyl acetate ensures that the base is fully consumed and helps drive the equilibrium towards enolate formation.
- Acylation: Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
- Reaction Quench and Workup: Cool the mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ≈ 5-6). This step protonates the product enolate and neutralizes any remaining base.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally, brine (to aid in phase separation).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.^[4]

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The utility of **Ethyl 3-cyclohexyl-3-oxopropanoate** stems from the reactivity of its active methylene group. This position is readily deprotonated by a suitable base to form a nucleophilic enolate, which can be used to form new carbon-carbon bonds.

- Intermediate in Organic Synthesis: It is a valuable intermediate for preparing more complex molecules for the pharmaceutical and agrochemical industries.^[2]
- Functional Group Transformations: The dual carbonyl functionality allows for a wide range of transformations, making it a versatile building block.^[2]
- Alkylation Reactions: The active methylene proton can be removed by a base, and the resulting carbanion can react with alkyl halides in a nucleophilic substitution reaction. This allows for the introduction of various alkyl groups at the C2 position.
- Knorr Pyrrole Synthesis: β -keto esters are classic starting materials for the Knorr pyrrole synthesis and Paal-Knorr synthesis, which are fundamental methods for creating heterocyclic rings that are prevalent in medicinal chemistry.
- Decarboxylation: Following alkylation or other modifications, the ester group can be hydrolyzed and the resulting β -keto acid can be easily decarboxylated upon heating to yield

a substituted cyclohexyl ketone. This provides a powerful two-step method for the α -alkylation of ketones.

Conclusion

Ethyl 3-cyclohexyl-3-oxopropanoate is a synthetically valuable and versatile β -keto ester. Its straightforward synthesis via the Claisen condensation and the unique reactivity of its active methylene group make it an indispensable building block for organic chemists. Its ability to participate in a wide array of carbon-carbon bond-forming reactions and subsequent functional group transformations solidifies its importance as a key intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal and materials chemistry.

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